(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone” is a benzophenone analogue . It is also known as “Methanone, (2-chlorophenyl) (3,4-dimethoxyphenyl)-” and "2-Chloro-3′,4′-dimethoxybenzophenone" .
Synthesis Analysis
The compound has been synthesized and characterized by X-ray diffraction method . The synthesis process involved the use of Polyphosphoric acid (PPA) as an efficient catalyst for acylation . The reaction mixture was stirred vigorously for 3 hours .Molecular Structure Analysis
The compound crystallizes in a monoclinic space group P21/a with cell parameters a = 10.9500(7)Å, b = 10.9670(7)Å, c = 11.0740(7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C–H···O .Chemical Reactions Analysis
The compound has been involved in reactions such as the BF3·OEt2-catalyzed Povarov cycloaddition reaction .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 276.72 . The IUPAC name is “(2-chlorophenyl) (3,4-dimethoxyphenyl)methanone” and the Inchi Code is "1S/C15H13ClO3/c1-18-13-8-7-10 (9-14 (13)19-2)15 (17)11-5-3-4-6-12 (11)16/h3-9H,1-2H3" .Scientific Research Applications
Selective O-demethylation in Bromination
(3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound, was synthesized and its bromination investigated. This process led to the isolation of nine new bromophenol derivatives through selective O-demethylation (Çetinkaya et al., 2011).
Electrooxidation and Analytical Determination
A new electroanalytical procedure using square-wave voltammetry and a boron-doped diamond electrode was developed for the determination of dimethomorph. This methodology successfully determined dimethomorph in fresh grapes and red wine samples, producing (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product (Lucas et al., 2013).
Synthesis and Spectroscopic Investigation
The characteristics of (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone were studied using Density Functional Theory. This included computations of geometrical parameters and molecular orbital calculations to understand the chemical reactivity and thermodynamic parameters (Arasu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUYRIJHVQPPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373035 | |
Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
CAS RN |
34702-00-6 | |
Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34702-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.